1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the 3-fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the 3-fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Similar in structure but lacks the cyclobutane ring.
3-Fluorophenylpropionic acid: Contains a propionic acid group instead of a cyclobutane ring.
3-Fluorophenylbutyric acid: Features a butyric acid group in place of the cyclobutane ring.
Uniqueness
1-(3-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the 3-fluorophenyl group and the cyclobutane ring makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13FO2 |
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Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI Key |
BMIZYQUCOBOPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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